4-((4-Chlorophenyl)thio)butanoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorophenyl)thio)butanoyl chloride typically involves the reaction of 4-chlorothiophenol with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-((4-Chlorophenyl)thio)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include amides, esters, and thioesters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols.
Scientific Research Applications
4-((4-Chlorophenyl)thio)butanoyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)thio)butanoyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of diverse chemical products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .
Comparison with Similar Compounds
- 4-((4-Bromophenyl)thio)butanoyl chloride
- 4-((4-Methylphenyl)thio)butanoyl chloride
- 4-((4-Fluorophenyl)thio)butanoyl chloride
Comparison: 4-((4-Chlorophenyl)thio)butanoyl chloride is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine, methyl, and fluorine analogs, the chlorine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylbutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2OS/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWIJTBWZFBUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.